molecular formula C16H13Cl2N5OS B2864160 2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893726-43-7

2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B2864160
CAS No.: 893726-43-7
M. Wt: 394.27
InChI Key: GMTAWRXJZIKEGK-UHFFFAOYSA-N
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Description

2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with two 4-chlorophenyl groups at the 4-position. The triazole ring is further functionalized with a sulfanyl (-S-) group at the 3-position, linked to an acetohydrazide moiety (-CH₂C(O)NHNH₂). This structural motif is associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

The compound’s synthesis typically involves cyclization of precursor hydrazine-carbothioamides or reactions of hydrazides with isothiocyanates, followed by functionalization of the triazole-thiol intermediate .

Properties

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5OS/c17-11-3-1-10(2-4-11)15-21-22-16(25-9-14(24)20-19)23(15)13-7-5-12(18)6-8-13/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTAWRXJZIKEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from 4-chlorophenyl isothiocyanate and hydrazine hydrate undergo acid-catalyzed cyclization to form the triazole ring. For example:

  • 4-Chlorophenyl isothiocyanate reacts with hydrazine hydrate in ethanol to yield 1-(4-chlorophenyl)thiosemicarbazide .
  • Cyclization with HCl at reflux produces 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (yield: 68–72%).

Hydrazide-Isothiocyanate Condensation

An alternative approach involves condensing 4-chlorophenylhydrazine with 4-chlorophenyl isothiocyanate in dimethylformamide (DMF), followed by oxidative cyclization using iodine. This method achieves comparable yields (70–75%) but requires stringent moisture control.

Mechanistic Insights and Side Reactions

Alkylation Selectivity

The thiol group’s nucleophilicity favors S-alkylation over N-alkylation under basic conditions. However, competing oxidation to disulfides may occur if oxidants (e.g., O₂) are present. Use of N₂ atmosphere and antioxidants (e.g., BHT) mitigates this.

Steric and Electronic Effects

Bulkier bases (e.g., DBU) slow alkylation due to steric hindrance, whereas polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing the transition state.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 8H, Ar-H), 4.12 (s, 2H, SCH₂), 2.51 (s, 2H, CONHNH₂).
  • IR : 3250 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 680 cm⁻¹ (C-S).

Purity Assessment

HPLC (C18 column, MeOH:H₂O 70:30) shows ≥98% purity for optimized routes.

Comparative Evaluation of Synthetic Routes

Table 2: Method Comparison

Method Advantages Limitations Overall Yield (%)
Direct Alkylation Fewer steps, shorter reaction time Requires pure chloroacethydrazide 65
Stepwise Alkylation Higher intermediate yields Multi-step, longer duration 73

Industrial and Regulatory Considerations

Scalability remains challenging due to the cost of 4-chlorophenyl isothiocyanate and stringent purification requirements. Regulatory guidelines (e.g., REACH) mandate rigorous impurity profiling, particularly for residual hydrazine.

Chemical Reactions Analysis

Types of Reactions

2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

  • Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The triazole ring can be reduced under specific conditions.

  • Substitution: : The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Reduced triazole derivatives.

  • Substitution: : Substituted phenyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Its biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer properties.

  • Medicine: : It may serve as a lead compound for drug development, particularly in the design of new drugs targeting specific diseases.

  • Industry: : Its unique properties can be harnessed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide and their biological activities:

Compound Name Substituents on Triazole Core Acetohydrazide Derivative Substituents Biological Activity Reference ID
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 4-phenyl, 5-(2-(phenylamino)ethyl) 4-(dimethylamino)benzylidene Inhibits migration of IGR39 (melanoma), MDA-MB-231 (breast cancer), Panc-1 (pancreatic carcinoma) cells [2, 4]
(E)-N′-(3,5-dibromo-2-hydroxybenzylidene)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (6k) 4-phenyl, 5-(pyridin-4-yl) 3,5-dibromo-2-hydroxybenzylidene High cytotoxicity (IC₅₀ < 10 µM) against multiple cancer cell lines [5]
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide 5-(4-chlorophenyl), 4-(4-methylphenyl) 3-hydroxyphenylmethylene Moderate antioxidant and antibacterial activity [6, 13]
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide 4-(4-chlorophenyl), 5-phenyl 4-hydroxyphenylmethylene Selective cytotoxicity toward melanoma cells [7]
2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole-4-yl]acetohydrazide 3-(4-chlorophenyl), 5-(4-methoxybenzyl) Unmodified acetohydrazide α-glucosidase and lipase inhibition (IC₅₀ ~ 20–50 µM) [10, 11]

Key Findings and Structure-Activity Relationships (SAR)

Anticancer Activity: The presence of electron-withdrawing groups (e.g., 4-chlorophenyl) on the triazole core correlates with enhanced cytotoxicity. Hydrazone derivatives with aromatic/heterocyclic moieties (e.g., pyridinyl, oxindole) show improved selectivity. Compound 10 in inhibits cancer cell migration by targeting cytoskeletal proteins, likely due to its dimethylamino group enhancing cellular uptake .

Antimicrobial and Enzyme Inhibition :

  • Hydroxyphenyl substituents on the hydrazone moiety (e.g., 3-hydroxyphenylmethylene in ) confer moderate antioxidant activity, while pyridinyl groups (e.g., compound 7 in ) enhance antibacterial effects against E. coli and Xanthomonas campestris .
  • Unmodified acetohydrazides (e.g., ) exhibit enzyme inhibition, suggesting the free hydrazide group is critical for binding to α-glucosidase and lipase active sites .

Synthetic Flexibility :

  • The sulfanyl group at the 3-position of the triazole enables facile functionalization, as seen in and , where isothiocyanates or carbon disulfide are used to introduce diverse side chains .

Limitations and Comparative Advantages

  • However, this may also increase off-target toxicity.
  • Compounds with bulky substituents (e.g., pyridin-4-yl in 6k) show reduced solubility, limiting their therapeutic application despite high potency .
  • Hydrazone derivatives generally outperform unmodified acetohydrazides in anticancer assays, highlighting the importance of the Schiff base moiety for target specificity .

Biological Activity

2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, antifungal, and anticancer activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21Cl2N4O3SC_{20}H_{21}Cl_2N_4O_3S with a molecular weight of approximately 432.9 g/mol. The structure features a triazole ring which is known for its biological significance.

Antimicrobial Activity

Research has shown that compounds containing triazole moieties exhibit significant antimicrobial properties. A study indicated that derivatives of triazole, including our compound of interest, demonstrated effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were reported as follows:

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against common pathogens like Candida albicans. The antifungal efficacy was evaluated using the broth microdilution method, yielding MIC values similar to those observed in antibacterial assays.

Fungal Strain MIC (µg/mL)
Candida albicans64

This indicates that the compound may serve as an effective treatment option for fungal infections.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined:

Cell Line IC50 (µM)
HeLa15
MCF-720

These findings suggest that the compound may interfere with cancer cell proliferation and could be further investigated for therapeutic use.

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives of this compound. Researchers modified various substituents on the triazole ring to enhance biological activity. One derivative exhibited enhanced antimicrobial activity compared to the parent compound, highlighting the importance of structural modifications in optimizing efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide?

  • Methodological Answer : The synthesis typically involves three key steps:

Triazole ring formation : React 4-chlorophenylhydrazine with thiourea or isothiocyanate derivatives under reflux (ethanol/methanol, 70–80°C, 6–8 hours) to generate the triazole-thiol intermediate .

Sulfanyl-acetohydrazide linkage : Introduce the sulfanyl group via nucleophilic substitution using chloroacetohydrazide in the presence of a base (e.g., K2CO3) .

Hydrazone formation : Condense the hydrazide with substituted aldehydes (e.g., 3-phenoxyphenyl aldehydes) in acetic acid under reflux .

  • Optimization : Yield and purity depend on solvent choice (polar aprotic solvents like DMSO enhance reactivity) and catalyst selection (e.g., H2SO4 for acid-catalyzed cyclization) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and carbon frameworks (e.g., triazole ring protons at δ 8.1–8.3 ppm, hydrazide NH peaks at δ 9.5–10.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 492.0 for [M+H]+) .
  • Elemental Analysis (CHNS) : Validates stoichiometric ratios of C, H, N, and S .

Q. What are the key considerations for designing in vitro biological assays for this compound?

  • Methodological Answer :

  • Solubility : Use DMSO or dimethylformamide (DMF) as stock solvents, with final concentrations ≤0.1% to avoid cytotoxicity .
  • Stability : Monitor compound degradation in assay buffers (e.g., PBS, pH 7.4) via UV-Vis spectroscopy over 24 hours .
  • Controls : Include positive controls (e.g., fluconazole for antifungal assays) and vehicle controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Structural Variability : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl groups) on activity .
  • Assay Conditions : Standardize protocols (e.g., MIC values in antifungal assays may vary with incubation time or microbial strain) .
  • Dose-Response Curves : Use IC50/EC50 values to quantify potency differences .

Q. What strategies are effective in studying the structure-activity relationships (SAR) for optimizing biological activity?

  • Methodological Answer :

  • Substituent Modulation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups to assess antimicrobial potency .
  • Bioisosteric Replacement : Substitute the triazole ring with thiadiazole or imidazole to evaluate target selectivity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like CYP51 or COX-2 .

Q. How to investigate the compound's mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values .
  • Site-Directed Mutagenesis : Identify binding residues (e.g., Candida albicans CYP51 Ala307 mutations reduce triazole affinity) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm target engagement .

Q. How to design experiments to assess potential off-target effects in pharmacological studies?

  • Methodological Answer :

  • High-Throughput Screening (HTS) : Test against panels of GPCRs, kinases, or ion channels (e.g., Eurofins Panlabs®) .
  • Proteomic Profiling : Use SILAC labeling and LC-MS/MS to identify unintended protein interactions .
  • Cytotoxicity Assays : Compare therapeutic indices (IC50 in cancer cells vs. normal fibroblasts) .

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